
An In-Depth Technical Guide to Ethyl 6-
ethynylpicolinate: Structure, Synthesis, and

Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Ethyl 6-ethynylpicolinate

Cat. No.: B1510287 Get Quote

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals interested in Ethyl 6-ethynylpicolinate. This versatile

heterocyclic building block, featuring a pyridine core functionalized with both an ethyl ester and

a terminal alkyne, holds significant potential in the synthesis of complex molecular

architectures. We will delve into its fundamental properties, provide a field-proven synthetic

protocol with mechanistic insights, and detail the analytical methods required for its structural

validation.

Core Molecular Structure and Physicochemical
Properties
Ethyl 6-ethynylpicolinate is a substituted pyridine derivative. The strategic placement of the

ethynyl group at the 6-position and the ethyl ester at the 2-position provides two distinct and

reactive handles for further chemical modification, making it a valuable synthon in organic

chemistry and drug discovery.

The fundamental properties of Ethyl 6-ethynylpicolinate are summarized below. These

identifiers are crucial for sourcing, regulatory submission, and computational modeling.
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Property Value Source(s)

IUPAC Name
Ethyl 6-ethynylpyridine-2-

carboxylate
[1]

Synonyms
2-Pyridinecarboxylic acid, 6-

ethynyl-, ethyl ester
[1]

CAS Number 1379302-65-4 [1]

Molecular Formula C₁₀H₉NO₂ [1]

Molecular Weight 175.18 g/mol [1]

SMILES
C#CC1=NC(=CC=C1)C(=O)O

CC
[1]

alt text

Synthesis of Ethyl 6-ethynylpicolinate via
Sonogashira Coupling
The most reliable and widely adopted method for installing an ethynyl group onto an aromatic

or heteroaromatic ring is the Sonogashira cross-coupling reaction.[2][3] This palladium-

catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl

halide.

Rationale for the Synthetic Strategy
Our chosen strategy involves a two-step sequence starting from the commercially available

Ethyl 6-bromopicolinate:

Sonogashira Coupling: The aryl bromide is coupled with a protected terminal alkyne,

specifically (Trimethylsilyl)acetylene (TMSA). Using a protected alkyne is a critical

experimental choice. It prevents the undesired self-coupling of the terminal alkyne (Glaser

coupling) and ensures a clean reaction profile, leading to a single, silylated product.[4]

Deprotection: The trimethylsilyl (TMS) protecting group is selectively removed under mild

basic conditions to yield the final terminal alkyne. This step is essential as the free terminal
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alkyne is often the desired functionality for subsequent reactions like click chemistry or

further couplings.

This sequence is highly efficient, tolerates a wide range of functional groups, and proceeds

under relatively mild conditions, making it a cornerstone of modern synthetic chemistry.[2]

Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, from starting materials to the

final, purified product.
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Step 1: Sonogashira Coupling

Step 2: TMS Deprotection

Ethyl 6-bromopicolinate +
(Trimethylsilyl)acetylene

Reaction Vessel:
- Pd(PPh₃)₂Cl₂ (Catalyst)

- CuI (Co-catalyst)
- Et₃N (Base)

- Toluene (Solvent)

 Add reagents

Heat (e.g., 70°C) under N₂

 Stir & Heat

Workup & Purification
(Filtration, Extraction, Chromatography)

 Reaction complete

Intermediate:
Ethyl 6-((trimethylsilyl)ethynyl)picolinate

 Isolate

Intermediate in Methanol (Solvent)

Proceed to next step

Add K₂CO₃ (Base)

 Add base

Stir at Room Temperature

 Monitor by TLC

Workup & Purification
(Evaporation, Extraction, Chromatography)

 Reaction complete

Final Product:
Ethyl 6-ethynylpicolinate

 Isolate

Click to download full resolution via product page

Caption: Synthetic workflow for Ethyl 6-ethynylpicolinate.
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Detailed Step-by-Step Protocol
Step 1: Synthesis of Ethyl 6-((trimethylsilyl)ethynyl)picolinate

Inert Atmosphere: To a flame-dried Schlenk flask, add Ethyl 6-bromopicolinate (1.0 eq.),

bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide

(CuI, 0.06 eq.).

Solvent and Reagents: Evacuate and backfill the flask with dry nitrogen gas (repeat 3x). Add

anhydrous toluene (approx. 10 mL per 1 mmol of bromide) and triethylamine (Et₃N, 2.5 eq.).

Alkyne Addition: Add (Trimethylsilyl)acetylene (1.5 eq.) dropwise to the stirred mixture.

Reaction: Heat the reaction mixture to 70°C and stir under nitrogen. Monitor the reaction

progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed

(typically 4-6 hours).

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a

pad of Celite to remove the catalyst residues.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by

flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield

the TMS-protected intermediate as a solid.

Step 2: Synthesis of Ethyl 6-ethynylpicolinate (TMS Deprotection)

Dissolution: Dissolve the purified TMS-protected intermediate from Step 1 in methanol

(approx. 20 mL per 1 mmol).

Base Addition: To this solution, add potassium carbonate (K₂CO₃, 0.2 eq.).[5] The use of a

mild, inexpensive base like K₂CO₃ is sufficient for this transformation and avoids potential

side reactions associated with stronger bases.[6][7]

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting

material is fully converted to the more polar product (typically 1-2 hours).

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to

remove the methanol. Add water to the residue and extract the product with dichloromethane
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or ethyl acetate (3x).

Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure. If necessary, purify further by flash column

chromatography to yield Ethyl 6-ethynylpicolinate as a pure solid.

Structural Elucidation and Quality Control
Confirming the chemical structure and assessing the purity of the final compound is a non-

negotiable step in synthesis. A combination of spectroscopic methods provides a self-validating

system where each technique offers complementary information. While a public database of

the complete experimental spectra for this specific molecule is not readily available, the

expected data can be reliably predicted based on its constituent functional groups and

extensive literature on similar compounds.[8]
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Technique Functional Group
Expected Signal /
Observation

Rationale

¹H NMR Ethyl (-OCH₂CH₃)

~4.4 ppm (quartet,

2H)~1.4 ppm (triplet,

3H)

Standard ethyl ester

pattern; CH₂ is

deshielded by the

adjacent oxygen.[9]

[10]

Pyridine Ring (-

C₅H₃N-)

~7.6-8.2 ppm

(multiplets, 3H)

Aromatic protons on

an electron-deficient

pyridine ring.

Alkyne (-C≡C-H) ~3.2 ppm (singlet, 1H)

The acetylenic proton

is a sharp singlet in a

characteristic region.

¹³C NMR Carbonyl (-C=O) ~164 ppm

The sp² carbonyl

carbon is significantly

deshielded.[11]

Pyridine Ring (-

C₅H₃N-)

~124-150 ppm (5

signals)

Aromatic carbons;

carbons adjacent to

nitrogen are further

downfield.[9]

Alkyne (-C≡C-H)
~83 ppm, ~79 ppm (2

signals)

sp-hybridized carbons

appear in this

characteristic range.

Ethyl (-OCH₂CH₃)
~62 ppm (-OCH₂-)~14

ppm (-CH₃)

Aliphatic carbons, with

the O-linked carbon

being more

deshielded.[11]

FT-IR Alkyne (-C≡C-H)
~3300 cm⁻¹ (strong,

sharp)

Terminal C-H stretch.

Its presence is key to

confirming

deprotection.[12]
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Alkyne (-C≡C-)
~2115 cm⁻¹ (weak to

medium)

C≡C triple bond

stretch.

Carbonyl (-C=O)
~1730 cm⁻¹ (strong,

sharp)

Characteristic ester

carbonyl stretch.[13]

C-O Stretch
~1250-1300 cm⁻¹

(strong)

Ester C-O bond

stretch.[13]

Mass Spec. Molecular Ion [M]⁺ m/z = 175.18

Corresponds to the

calculated molecular

weight of C₁₀H₉NO₂.

Applications and Future Directions
Ethyl 6-ethynylpicolinate is not merely a chemical curiosity; it is a valuable building block for

creating more complex molecules. The terminal alkyne is primed for participation in copper-

catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, while the picolinate ester can

be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These

functionalities make it an attractive starting material for:

Medicinal Chemistry: Synthesis of novel kinase inhibitors and other targeted therapeutics.

[14][15]

Materials Science: Development of novel ligands for metal-organic frameworks (MOFs) or

functional polymers.

Agrochemicals: As a scaffold for new pesticides and herbicides.

The continued exploration of this and related heterocyclic synthons will undoubtedly fuel

innovation across the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.chemscene.com/product/1379302-65-4.html
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://pmc.ncbi.nlm.nih.gov/articles/PMC3943628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3943628/
https://www.mdpi.org/ecsoc/ecsoc-5/Papers/e0019/e0019.htm
https://cssp.chemspider.com/100
https://technical.gelest.com/brochures/acetylenic-and-alkynyl-silanes/silanes-as-protecting-groups-for-terminal-alkyne/
https://www.reddit.com/r/Chempros/comments/1i1ldxp/preventing_tms_alkyne_deprotecting_in_reaction/?rdt=42931
https://www.benchchem.com/pdf/Ethyl_6_nitropicolinate_A_Technical_Review_of_Its_Synthesis_Properties_and_Potential_Applications_in_Drug_Discovery.pdf
https://www.chemicalbook.com/synthesis/ethyl-picolinate.htm
https://www.docbrown.info/page06/spectra/ethyl-ethanoate-nmr1h.htm
https://www.docbrown.info/page06/spectra/ethyl-ethanoate-nmr1h.htm
https://www.docbrown.info/page06/spectra/ethyl-ethanoate-nmr1h.htm
https://kpu.pressbooks.pub/organicchemistry/chapter/6-7-13c-nmr-spectroscopy/
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://orgchemboulder.com/Spectroscopy/irtutor/estersir.shtml
https://www.researchgate.net/publication/371755950_Synthesis_of_ethyl_4-2-fluoro-4-nitrophenoxy_picolinate
https://pubmed.ncbi.nlm.nih.gov/26646219/
https://pubmed.ncbi.nlm.nih.gov/26646219/
https://www.benchchem.com/product/b1510287#ethyl-6-ethynylpicolinate-structure-and-molecular-weight
https://www.benchchem.com/product/b1510287#ethyl-6-ethynylpicolinate-structure-and-molecular-weight
https://www.benchchem.com/product/b1510287#ethyl-6-ethynylpicolinate-structure-and-molecular-weight
https://www.benchchem.com/product/b1510287#ethyl-6-ethynylpicolinate-structure-and-molecular-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1510287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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